molecular formula C36H74S B167518 Octadecyl sulfide CAS No. 1844-09-3

Octadecyl sulfide

Cat. No. B167518
CAS RN: 1844-09-3
M. Wt: 539 g/mol
InChI Key: IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl sulfide is a chemical compound with the molecular formula C36H74S . It is also known by other names such as Dioctadecyl sulfide, n-octadecyl sulfide, Distearyl sulfide, and 1-octadecylsulfanyloctadecane .


Molecular Structure Analysis

The molecular structure of Octadecyl sulfide is represented by the InChI string: InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

Octadecyl sulfide has a molecular weight of 539.0 g/mol . It has a computed XLogP3-AA value of 18.5, which indicates its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has a high number of rotatable bonds, indicating flexibility . The exact mass and monoisotopic mass are both 538.55112353 g/mol .

Scientific Research Applications

Lubricant Additives

Octadecyl sulfide has been studied for its potential as an extreme pressure lubricant additive. Mass, nuclear magnetic resonance, and Raman spectroscopy have been employed to understand its behavior and properties in this context. Strong molecular ions have been observed in mass spectral studies upon electron impact of octadecyl sulfide, indicating its stability and reactivity under extreme conditions (Schwab, Rohwedder, & Ard, 1979).

Radiation Studies

Research on octadecyl disulfide irradiated at low temperatures in the absence of oxygen shows radical formation, reflecting breakage at the sulfur group. This study is significant for understanding the behavior of octadecyl sulfide under radiation, which can be relevant in various scientific and industrial applications (Truby, Maccallum, & Hesse, 1962).

Organic Synthesis

Octadecyl sulfide is useful in organic synthesis, particularly as a crystalline source in the generation of other compounds. For instance, O-Octadecyl-S-trifluorothiolcarbonate, derived from octadecyl sulfide, acts as a reagent for trifluoromethanethiol, highlighting its versatility in chemical synthesis (Li & Zard, 2013).

Chromatography

Octadecyl sulfide derivatives, such as octadecyl-sulfonated silica, have been developed for use in capillary electrochromatography. This novel stationary phase enables faster and more efficient separations of chemical compounds, showcasing the adaptability of octadecyl sulfide in analytical chemistry (Zhang & Rassi, 1998).

Environmental Analysis

In environmental sciences, octadecyl sulfide compounds have been utilized in high-performance liquid chromatography for the sensitive determination of various sulfur compounds in human serum. This application demonstrates the role of octadecyl sulfide in enhancing detection sensitivity in bioanalytical methods (Togawa et al., 1992).

Safety And Hazards

The safety data sheet for Octadecyl sulfide indicates that it may be fatal if swallowed and enters airways . It can cause skin irritation and serious eye damage . Prolonged or repeated exposure may cause damage to organs . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Octadecyl sulfide are not mentioned in the search results, there are related studies on the future directions of sulfide-based materials. For instance, sulfide-based solid-state electrolytes have been studied for their potential in energy storage technologies . Transition metal sulfide-based electrode materials have also been explored for their potential in supercapacitors .

properties

IUPAC Name

1-octadecylsulfanyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIGHWDQPQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062019
Record name 1,1'-Thio-bis-octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl sulfide

CAS RN

1844-09-3
Record name Octadecyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1844-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecane, 1,1'-thiobis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Thio-bis-octadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTADECYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B8T458US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Octadecanethiol, 250 g. (0.87 mole), was dissolved in 250 ml of bis-(2-methoxyethyl) ether. Three grams (0.13 mole) of cut sodium spheres were added and the reaction mixture was transferred to a rocking autoclave and ~462 g. of ethylene oxide was bled into the autoclave over a period of 3 hours at 140°-160° C. The maximum pressure observed was 540 lbs. After all the ethylene oxide had been added, rocking was continued for an additional hour. The mixture was cooled, the bis-(2-methoxyethyl) ether was evaporated under reduced pressure, and the residue crystallized from hexane to give a white solid in 65% yield based on the octadecane thiol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl sulfide
Reactant of Route 2
Reactant of Route 2
Octadecyl sulfide
Reactant of Route 3
Reactant of Route 3
Octadecyl sulfide
Reactant of Route 4
Reactant of Route 4
Octadecyl sulfide
Reactant of Route 5
Reactant of Route 5
Octadecyl sulfide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Octadecyl sulfide

Citations

For This Compound
75
Citations
AW Schwab, WK Rohwedder, JS Ard - Phosphorus and Sulfur and …, 1979 - Taylor & Francis
… strong molecular ions upon electron impact of octadecyl sulfide and disulfide. Both sulfur-… ; this sulfur loss was not observed with octadecyl sulfide and disulfide. From nuclear magnetic …
Number of citations: 5 www.tandfonline.com
M Hibino, H Tsuchiya - The Journal of Physical Chemistry C, 2014 - ACS Publications
… We also present the coexistence of molecular arrangements along the zigzag and armchair directions of the graphite lattice in monolayers of hexadecyl and octadecyl sulfide molecules. …
Number of citations: 4 pubs.acs.org
DA Shirley, WH Reedy - Journal of the American Chemical …, 1951 - ACS Publications
… (0.012 mole) of pnitrophenyl «-octadecyl sulfide in 100 ml. of glacial acetic acid. The resulting … c The mp of «-octadecyl sulfide has previously been reported as 62-04 05 and 98-09.6 …
Number of citations: 7 pubs.acs.org
GE Mcmanis, LE Gast - Journal of the American Oil Chemists Society, 1974 - Springer
… sulfide, and ethyl octadecyl sulfide exhibit the asymmetric … Acre -1 with ethyl octadecyl sulfide having this band at 655 … the symmetric sulfides to 9 for ethyl octadecyl sulfide. An in-plane …
Number of citations: 7 link.springer.com
K Motesharei, MR Ghadiri - Journal of the American Chemical …, 1997 - ACS Publications
… An eight-residue cyclic peptide of alternating units of d-Leu and l-Trp amino acid residues was incorporated into monolayers of dodecanethiol and octadecyl sulfide and shown to adopt …
Number of citations: 221 pubs.acs.org
L Giancarlo, D Cyr, K Muyskens, GW Flynn - Langmuir, 1998 - ACS Publications
… (S) in octadecyl sulfide exhibits markedly enhanced contrast … While octadecyl sulfide has been observed at the liquid−… , bromodocosane, and octadecyl sulfide films in a more …
Number of citations: 88 pubs.acs.org
CJ Pedersen - The Journal of Organic Chemistry, 1971 - ACS Publications
Macrocyclic polyether sulfides have been synthesized and some of their properties havebeen determined. These compounds contain two tofour oxygen atoms and two tofour sulfur …
Number of citations: 184 pubs.acs.org
CG Overberger, MB Berenbaum - Journal of the American …, 1951 - ACS Publications
… (0.012 mole) of pnitrophenyl «-octadecyl sulfide in 100 ml. of glacial … (0.012 mole) of Ji-nitrophenyl «-octadecyl sulfide, 4.0 g. (0.025 mole) of … Phenyl «-octadecyl sulfide (5.0 g. or …
Number of citations: 30 pubs.acs.org
KM Kirkwood, S Ebert, JM Foght… - Journal of applied …, 2005 - academic.oup.com
… Di‐n‐octyl sulfide and di‐n‐octadecyl sulfide both provide a sulfide bond bounded by long aliphatic hydrocarbon chains, as is expected in the asphaltenes. 1,4‐Dithiane is a …
Number of citations: 29 academic.oup.com
SH Cha, KH Kim, JU Kim, WK Lee… - The Journal of Physical …, 2008 - ACS Publications
… , and di-n-octadecyl sulfide are thought to be possible candidates … Also the 1 H NMR spectrum of pure di-n-octadecyl sulfide (… mechanism of di-n-octadecyl sulfide in this study is not yet …
Number of citations: 46 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.